パテントブルーV

概要

説明

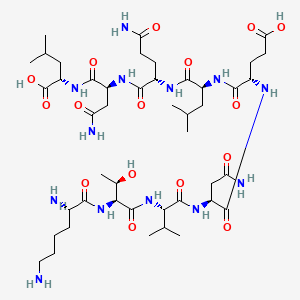

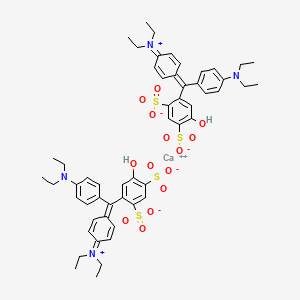

Patent Blue V, also known as Food Blue 5, Sulphan Blue, Acid Blue 3, L-Blau 3, C-Blau 20, Patentblau V, Sky Blue, or C.I. 42051, is a sky blue synthetic triphenylmethane dye . It is principally the calcium or sodium salt of 2-[4-[alpha-(4-diethyl-aminophenyl)-5-hydroxy-2,4-disulfonatophenylmethylidene]-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt . It is used as a food coloring and has the E number E131 .

Molecular Structure Analysis

Patent Blue V is a sodium or calcium salt of [4-(α-(4-diethylaminophenyl)-5-hydroxy-2,4-disulfophenylmethylidene)-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt . It is a complex molecule with multiple functional groups, including sulfonate groups, which likely contribute to its solubility in water.

Physical And Chemical Properties Analysis

Patent Blue V is a triarylmethane dye that occurs as a blue powder or granules . It is soluble in water due to its sulfonate groups. Its color varies from a deep blue in alkaline or weakly acidic medium to a yellow-orange in stronger acidic conditions .

科学的研究の応用

医療画像診断と手術

パテントブルーVは、リンパ管造影やセンチネルリンパ節生検などの医療処置で使用され、リンパ管を染色することで、手術中のリンパ系構造の可視化を助けます .

歯科衛生

歯科では、this compoundは歯科用顕示錠の着色剤として使用されます。 これらの錠剤は、歯の歯垢を明らかにするのに役立ち、歯科医と患者が、より徹底的な清掃が必要な場所を簡単に特定できるようになります .

pH指示薬

この化合物は、0.8〜3.0の範囲のpH指示薬として効果的であり、さまざまな化学的および生物学的実験で、溶液の酸性度またはアルカリ度を測定するために使用できます .

生物学的染色

生物学的研究では、this compoundは、ヘモグロビンの検出や、腎臓などの臓器内の体液の動きを研究するための生理学的トレーサーとして使用されます .

分析化学

this compoundの酸塩基特性は広く研究されており、水溶液におけるプロトン化機構を調査するための分光光度法や三刺激値測色法に役立ちます .

産業用途

this compoundは、特に排水処理において、産業環境で使用されてきました。 工業排水中のカチオン性界面活性剤を定量するための溶媒抽出分光光度法で使用されています .

作用機序

Target of Action

Patent Blue V, also known as Acid Blue 3, primarily targets the lymphatic vessels, arterial territories, and lymph nodes . It is used to label these structures prior to biopsy in some cancers . In the field of ophthalmology, it serves as an intraocular stain in retinectomy, specifically for the surgical removal of the inner limiting membrane (ILM) .

Mode of Action

The specific binding of Patent Blue V allows it to freely travel in the breast lymphatics, providing a less invasive alternative for staging . It forms a complex with albumin, which is picked up by regional afferent lymphatics to identify sentinel lymph nodes . A sentinel lymph node is the first lymph node in a chain or group of lymph nodes that cancer is most likely to spread to .

Biochemical Pathways

Its ability to bind specifically and travel freely in the lymphatic system suggests that it may interact with proteins or receptors involved in lymphatic transport .

Result of Action

The administration of Patent Blue V results in a localized blue coloration, making it a sensitive and specific option for the detection of micrometastatic cancer in lymph nodes . It also causes a bluish discoloration of the skin after injection, which disappears within 24 to 48 hours . If a disease affecting lymph nodes or blood circulation disorders is present, this discoloration may last longer .

Action Environment

The action of Patent Blue V can be influenced by environmental factors. For instance, its color is pH-dependent, varying from a deep blue in alkaline or weakly acidic medium to a yellow-orange in stronger acidic conditions . It is also redox-sensitive, changing from a reduced yellow form to an oxidized red form in solution . These properties suggest that the compound’s action, efficacy, and stability may be influenced by the pH and redox conditions of its environment .

Safety and Hazards

Patent Blue V is poorly absorbed and has low systemic toxicity . In the absence of data on irritancy, sensitisation and inhalation toxicity, it would be prudent to treat Patent Blue V as an irritant and a skin sensitiser and as toxic by inhalation . It is banned as a food dye in Australia and the US, as it may cause allergic reactions .

将来の方向性

Patent Blue V is used for marking lymphatic vessels and arterial territories as well as for sentinel lymph node prior to biopsy in patients with operable breast cancer and clinically negative lymph nodes . Its future use may continue to be in the medical field, particularly in oncological surgeries for accurate and complete excision of lymph nodes .

生化学分析

Biochemical Properties

Patent Blue V interacts with various biomolecules in its applications. For instance, in the field of pharmacology, it has been used as a stain . It is a disulfonated diaminotriphenylmethane dye with a hydrophilic anion and an aromatic system . Its color changes from orange under acidic conditions to blue in alkali , indicating its potential interaction with pH-dependent enzymes and proteins.

Cellular Effects

It has been reported that Patent Blue V has low systemic toxicity and is poorly absorbed This suggests that its impact on cellular processes may be limited

Molecular Mechanism

It is known that the color of the dye is pH-dependent, varying from a deep blue in alkaline or weakly acidic medium to a yellow-orange in stronger acidic conditions This suggests that it may interact with biomolecules in a pH-dependent manner

Temporal Effects in Laboratory Settings

It is known that the dye fades fairly quickly when exposed to light . This suggests that its stability may be affected by light exposure, which could influence its long-term effects on cellular function.

Dosage Effects in Animal Models

It has been reported that the maximum safe feed concentration of Patent Blue V is 250 mg/kg complete feed for non food-producing animals

Metabolic Pathways

It has been reported that after intravenous injection into rats, the color is excreted in the urine, which is colored blue during the 12 hours following the injection . This suggests that it may be metabolized and excreted by the kidneys.

Transport and Distribution

Given its use as a dye in lymphangiography and sentinel node biopsy , it can be inferred that it may be transported through the lymphatic system.

Subcellular Localization

Given its pH-dependent color change , it may be localized in cellular compartments with varying pH levels

特性

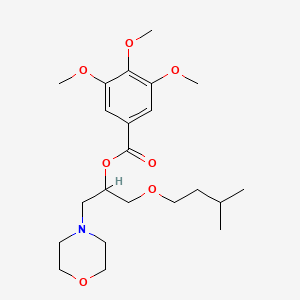

| { "Design of the Synthesis Pathway": "The synthesis of Patent Blue V can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-Aminobenzenesulfonic acid", "2,5-Dimethoxyaniline", "Sodium nitrite", "Sodium sulfite", "Sodium hydroxide", "Copper sulfate pentahydrate", "Sodium chloride", "Hydrochloric acid", "Sodium carbonate", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Diazotization of 4-Aminobenzenesulfonic acid with Sodium nitrite and Hydrochloric acid to form diazonium salt", "Step 2: Coupling of diazonium salt with 2,5-Dimethoxyaniline in the presence of Sodium sulfite and Sodium hydroxide to form intermediate", "Step 3: Oxidation of intermediate with Copper sulfate pentahydrate and Sodium chloride to form Patent Blue V", "Step 4: Purification of Patent Blue V using Sodium carbonate and Sodium bicarbonate" ] } | |

| 3536-49-0 | |

分子式 |

C27H32CaN2O7S2 |

分子量 |

600.8 g/mol |

IUPAC名 |

calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate |

InChI |

InChI=1S/C27H32N2O7S2.Ca/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36); |

InChIキー |

KJRBDMBNCBFVAS-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2] |

正規SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O.[Ca] |

外観 |

Solid powder |

| 3536-49-0 | |

物理的記述 |

Dark blue powder or granules |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt acid blue 1 acid blue 3 alphazurine 2G bleu patent V blue patent violet Blue URS Blue VRS C.I. acid blue 1 C.I. acid blue 3 disulfine blue disulphine blue ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt patent blue V patent blue violet sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate sulfan blue sulphan blue |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。